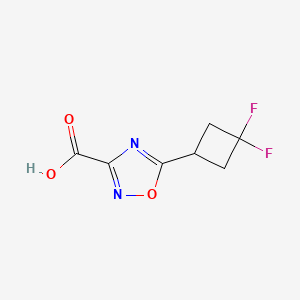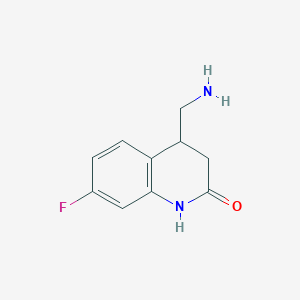
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms at the 6th and 4th positions, with a bromomethyl group attached to the 4th position. The quinoline core structure is known for its wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 4-methylquinoline, followed by cyclization and further bromination to introduce the bromomethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions, use of catalysts to enhance reaction rates, and purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The bromomethyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core.
Aplicaciones Científicas De Investigación
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline core play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloroquinoline: Similar structure but with a chlorine atom instead of a bromomethyl group.
6-Bromo-4-methoxyquinoline: Contains a methoxy group at the 4th position.
6-Bromo-4,4-dimethylthiochroman: A related compound with a different core structure.
Uniqueness
6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H7Br2NO |
|---|---|
Peso molecular |
316.98 g/mol |
Nombre IUPAC |
6-bromo-4-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7Br2NO/c11-5-6-3-10(14)13-9-2-1-7(12)4-8(6)9/h1-4H,5H2,(H,13,14) |
Clave InChI |
WTKKGOSTKQBFQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




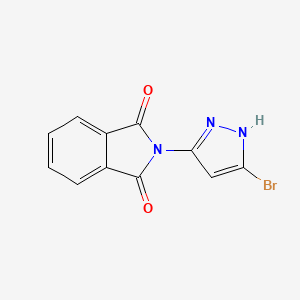
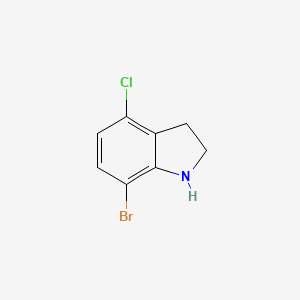
![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)

![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
amine](/img/structure/B13319679.png)
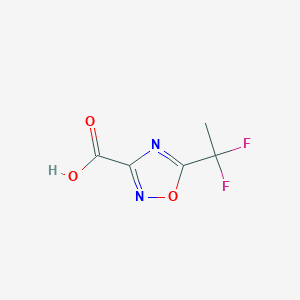
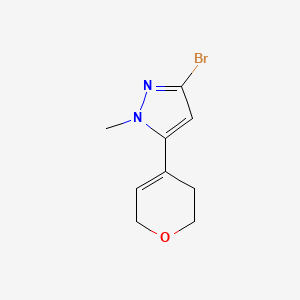
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)
